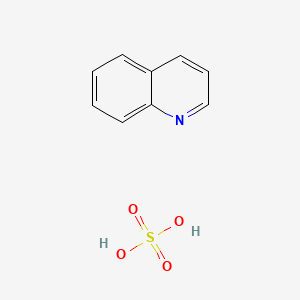
Quinoline sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline sulfate is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Quinoline itself is a colorless hygroscopic liquid with a strong odor, slightly soluble in cold water but readily dissolves in hot water and most organic solvents . This compound is formed by the reaction of quinoline with sulfuric acid, resulting in a sulfate salt that has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinoline can be synthesized through several classical methods, including the Skraup synthesis, the Doebner-Miller synthesis, and the Friedländer synthesis . These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.
Skraup Synthesis: This method involves the reaction of aniline with glycerol and sulfuric acid, using nitrobenzene as an oxidizing agent.
Doebner-Miller Synthesis: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with ketones in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of quinoline sulfate typically involves the Skraup synthesis due to its efficiency and scalability. The reaction is carried out in large reactors where aniline, glycerol, sulfuric acid, and nitrobenzene are combined under controlled conditions to produce quinoline, which is then reacted with sulfuric acid to form this compound .
Analyse Des Réactions Chimiques
Quinoline sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: Quinoline can be oxidized to quinoline N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Quinoline undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Quinoline N-oxide.
Reduction: 1,2,3,4-Tetrahydroquinoline.
Substitution: Nitroquinoline, sulfoquinoline, halogenated quinolines.
Applications De Recherche Scientifique
Quinoline sulfate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry .
Chemistry: Quinoline derivatives are used as building blocks in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Quinoline compounds are studied for their biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Quinoline derivatives, such as chloroquine and quinine, are used as antimalarial drugs. This compound itself is used in the preparation of these derivatives.
Industry: Quinoline and its derivatives are used as intermediates in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
Quinoline sulfate can be compared with other similar compounds, such as quinoline, quinine, and chloroquine .
Quinoline: The parent compound of this compound, used as a building block in organic synthesis.
Quinine: A natural alkaloid derived from quinoline, used as an antimalarial drug.
Chloroquine: A synthetic derivative of quinoline, used as an antimalarial and anti-inflammatory drug.
Uniqueness: this compound is unique due to its sulfate salt form, which enhances its solubility and stability compared to quinoline. This makes it more suitable for certain industrial and research applications.
Comparaison Avec Des Composés Similaires
- Quinoline
- Quinine
- Chloroquine
Propriétés
Numéro CAS |
530-66-5 |
|---|---|
Formule moléculaire |
C9H9NO4S |
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
hydrogen sulfate;quinolin-1-ium |
InChI |
InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4) |
Clé InChI |
WSZKUEZEYFNPID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=[NH+]2.OS(=O)(=O)[O-] |
melting_point |
325 to 327 °F (NTP, 1992) |
Description physique |
Quinoline sulfate appears as white to grayish-white or light brown crystalline powder. Sensitive to light. |
Numéros CAS associés |
54957-90-3 530-66-5 |
Solubilité |
1 to 5 mg/mL at 68 °F (NTP, 1992) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(Benzo[c]selenophene-4,7-diyl)dianiline](/img/structure/B8234144.png)
![(R)-5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B8234148.png)

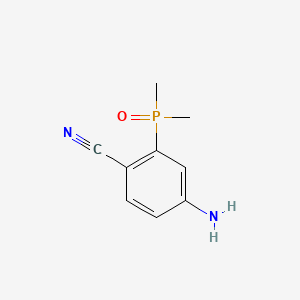
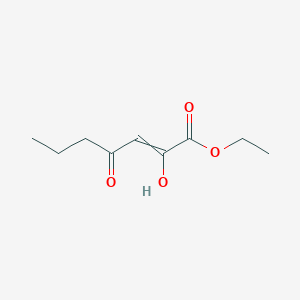

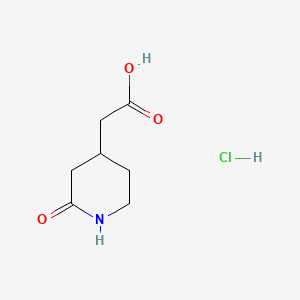
![2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine](/img/structure/B8234199.png)
![Trisodium;2-[(2-oxido-5-sulfophenyl)diazenyl]-3,6-disulfonaphthalene-1,8-diolate](/img/structure/B8234219.png)
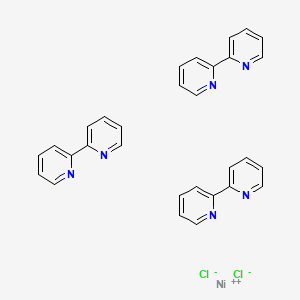
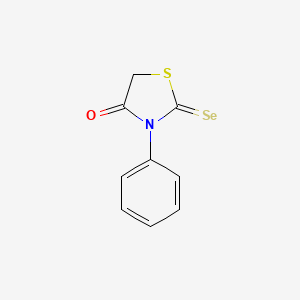
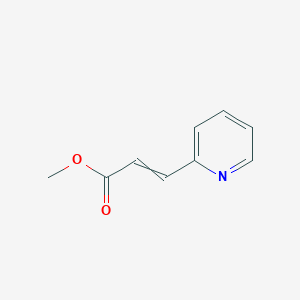
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234260.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)
